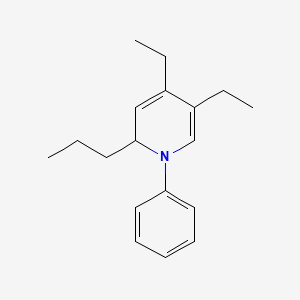![molecular formula C12H8N2OS2 B14178507 (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone CAS No. 914644-40-9](/img/structure/B14178507.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone is a heterocyclic compound that incorporates both thieno and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
(2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
- (2-Aminothieno[2,3-c]pyridin-3-yl)(2-thienyl)methanone
Uniqueness
What sets (2-Aminothieno[2,3-c]pyridin-3-yl)(thiophen-2-yl)methanone apart from similar compounds is its unique combination of thieno and pyridine rings, which confer distinct electronic and steric properties . These properties make it particularly useful in applications requiring specific molecular interactions and reactivity .
Propriétés
Numéro CAS |
914644-40-9 |
|---|---|
Formule moléculaire |
C12H8N2OS2 |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
(2-aminothieno[2,3-c]pyridin-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C12H8N2OS2/c13-12-10(11(15)8-2-1-5-16-8)7-3-4-14-6-9(7)17-12/h1-6H,13H2 |
Clé InChI |
BXYCZEUQFVZDOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,10,11-Trimethoxy-3,3-dimethyl-3H,7H-pyrano[2,3-c]xanthen-7-one](/img/structure/B14178428.png)
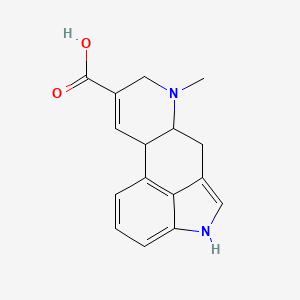
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
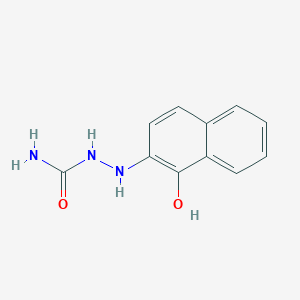
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
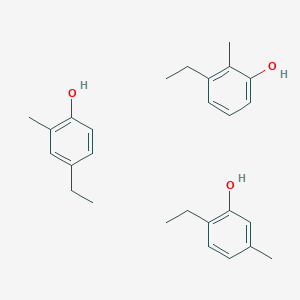
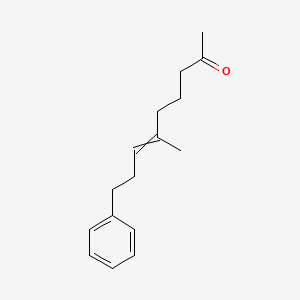
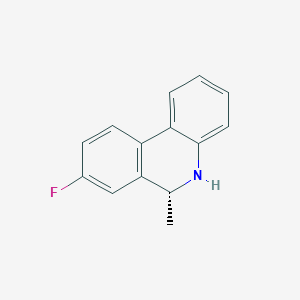
![Cyclohexanone, 2-[(R)-(2-chlorophenyl)hydroxymethyl]-, (2S)-](/img/structure/B14178479.png)
![2-[2-(2-Iodophenoxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14178483.png)
![1-[2-(Benzenesulfonyl)-1-(naphthalen-1-yl)-2-phenylethyl]piperidine](/img/structure/B14178493.png)
